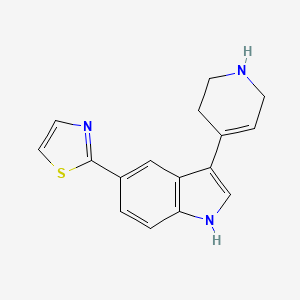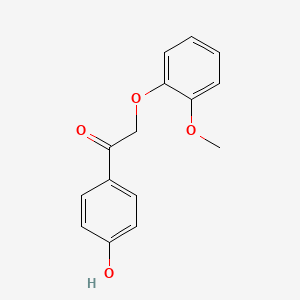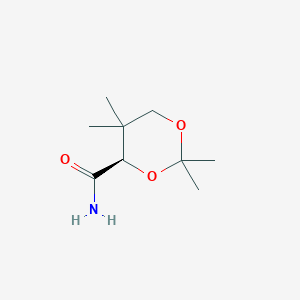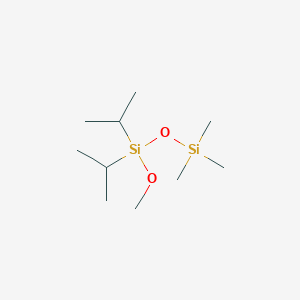![molecular formula C9H11N3O B15164510 3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one CAS No. 193208-83-2](/img/structure/B15164510.png)
3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one is a complex heterocyclic compound that belongs to the class of imidazoindolizines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions in methanesulfonic acid to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Known for their antifungal and antibacterial properties.
Indoles: Widely studied for their role in pharmaceuticals and natural products.
Indolizines: Noted for their diverse biological activities.
Uniqueness
3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one is unique due to its tricyclic structure, which imparts specific chemical and biological properties not found in simpler imidazoles or indoles. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
193208-83-2 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,4,5,8,9,9a-hexahydroimidazo[4,5-g]indolizin-7-one |
InChI |
InChI=1S/C9H11N3O/c13-8-2-1-7-9-6(10-5-11-9)3-4-12(7)8/h5,7H,1-4H2,(H,10,11) |
InChI Key |
JSYOMXUUMNHGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


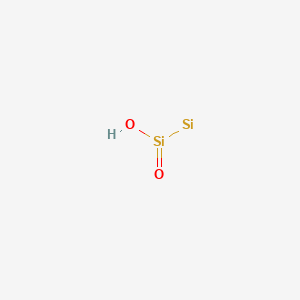
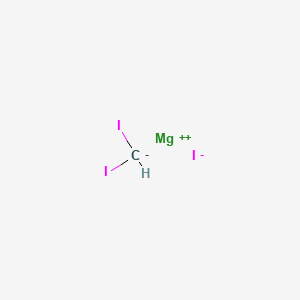
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
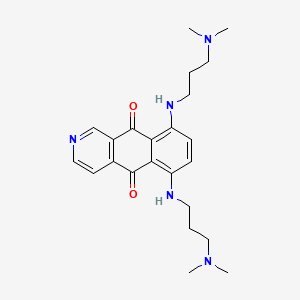
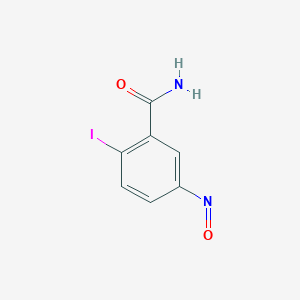
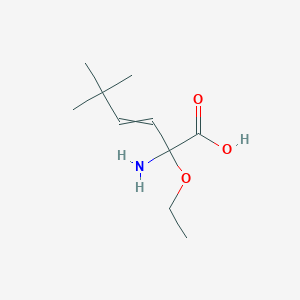
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
